molecular formula C23H30N2O5 B3944619 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Cat. No.: B3944619
M. Wt: 414.5 g/mol
InChI Key: FNYYBZMKVLGQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with furan and phenylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent.

    Cyclohexylation: The phenylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which can be achieved by reacting the intermediates with piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylcyclohexyl group can be reduced to cyclohexyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-4-(4-phenylpiperazinyl)piperazine
  • 1-(Furan-2-ylmethyl)-4-(4-cyclohexylpiperazinyl)piperazine

Uniqueness

1-(Furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the combination of its structural components, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored functionalities.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C2H2O4/c1-2-5-18(6-3-1)19-8-10-20(11-9-19)23-14-12-22(13-15-23)17-21-7-4-16-24-21;3-1(4)2(5)6/h1-7,16,19-20H,8-15,17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYYBZMKVLGQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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